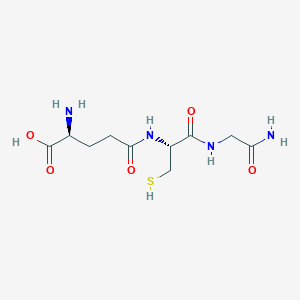
Glutathione amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione amide is the dicarboxylic acid monoamide arising by formal condensation of the carboxylic acid group of the glycine residue of glutathione with ammonia. It is a glutathione derivative, a tripeptide and a dicarboxylic acid monoamide. It is a tautomer of a this compound zwitterion.
科学研究应用
Antioxidant Properties and Cellular Health
Glutathione amide exhibits potent antioxidant activity, which is crucial for maintaining cellular health. It helps in mitigating oxidative stress by neutralizing free radicals and reactive oxygen species. The balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) is vital for cellular function; alterations in this balance can indicate oxidative stress levels, which are linked to various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's diseases .
Case Study: Neurodegenerative Diseases
Research indicates that lower levels of glutathione are associated with increased oxidative damage in neurodegenerative diseases. For instance, patients with Alzheimer's disease show significantly reduced GSH levels compared to healthy individuals, suggesting that supplementation with glutathione or its derivatives could be beneficial in managing such conditions .
Immune System Modulation
This compound has been studied for its role in modulating immune responses. It is essential for the proper functioning of immune cells, particularly T lymphocytes. Studies have shown that supplementation can enhance the immune response in individuals with compromised immunity, such as those with HIV/AIDS. Increased levels of intracellular glutathione have been correlated with improved survival rates and better immune function in these patients .
Case Study: HIV/AIDS Management
In clinical trials involving HIV patients, administration of liposomal glutathione led to significant increases in pro-inflammatory cytokines (IL-2, IL-12) and decreases in anti-inflammatory markers (IL-10), demonstrating its potential as an adjunct therapy for enhancing immune responses .
Food Science Applications
This compound is also relevant in food science, where it serves as a natural preservative due to its antioxidant properties. It helps improve the shelf life of food products by preventing oxidative spoilage. Furthermore, it is being explored as a functional ingredient in health foods aimed at enhancing nutritional value and health benefits .
Table: Applications of this compound in Food Science
| Application | Description | Benefits |
|---|---|---|
| Natural Preservative | Prevents oxidative spoilage | Extends shelf life |
| Functional Ingredient | Enhances nutritional profile | Supports health benefits |
| Quality Improvement | Maintains color and flavor | Improves consumer acceptance |
Therapeutic Applications
The therapeutic applications of this compound extend to cancer treatment strategies. Research has indicated that depleting glutathione levels can enhance the efficacy of certain chemotherapeutic agents by increasing oxidative stress within cancer cells, leading to improved treatment outcomes .
Case Study: Cancer Therapy
In studies involving cancer models, the use of glutathione-scavenging nanoparticles has demonstrated enhanced effectiveness of chemotherapy by promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—thereby overcoming resistance mechanisms seen in some tumors .
Biotechnological Innovations
In biotechnology, this compound is utilized for developing biosensors and drug delivery systems. Its ability to interact with various biomolecules makes it a candidate for creating responsive systems that can release therapeutic agents in response to specific cellular environments or stimuli.
Table: Biotechnological Applications of this compound
| Application | Description | Potential Impact |
|---|---|---|
| Biosensors | Used for detecting oxidative stress markers | Early disease detection |
| Drug Delivery Systems | Responsive release based on cellular conditions | Targeted therapy |
属性
CAS 编号 |
82147-51-1 |
|---|---|
分子式 |
C10H18N4O5S |
分子量 |
306.34 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N4O5S/c11-5(10(18)19)1-2-8(16)14-6(4-20)9(17)13-3-7(12)15/h5-6,20H,1-4,11H2,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t5-,6-/m0/s1 |
InChI 键 |
FBCIXVYKFFJYFT-WDSKDSINSA-N |
SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |
手性 SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)N)[C@@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)N)C(C(=O)O)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XCG |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
gamma-L-glutamyl-L-cysteinylglycine amide GASH cpd glutathione amide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















